Cas no 1805197-81-2 (2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine is a versatile halogenated pyridine derivative with a multifunctional structure, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of bromomethyl, difluoromethyl, hydroxy, and iodo substituents on the pyridine ring enables diverse reactivity, including nucleophilic substitutions, cross-coupling reactions, and further functionalization. The difluoromethyl group enhances metabolic stability in bioactive compounds, while the hydroxy and halogenated sites offer regioselective modification opportunities. This compound is particularly useful in the synthesis of complex heterocycles and fluorinated drug intermediates. Its well-defined reactivity profile and structural features make it a practical building block for medicinal chemistry and agrochemical applications.
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine structure
1805197-81-2 structure
Product name:2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine
CAS No:1805197-81-2
MF:C7H5BrF2INO
Molecular Weight:363.925980329514
CID:4887024

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine
    • インチ: 1S/C7H5BrF2INO/c8-2-4-5(13)1-3(6(9)10)7(11)12-4/h1,6,13H,2H2
    • InChIKey: VHXNYOSYAKGLBA-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C=C(C(CBr)=N1)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 33.1

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029030183-500mg
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine
1805197-81-2 95%
500mg
$1,668.15 2022-04-01
Alichem
A029030183-1g
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine
1805197-81-2 95%
1g
$2,923.95 2022-04-01
Alichem
A029030183-250mg
2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine
1805197-81-2 95%
250mg
$989.80 2022-04-01

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine 関連文献

2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridineに関する追加情報

Professional Introduction to 2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine (CAS No. 1805197-81-2)

2-(Bromomethyl)-5-()-3-hydroxy-6- (CAS No. 1805197-81-2) is a highly versatile and synthetically valuable heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The structural framework of 2-(Bromomethyl)-5-()-3-hydroxy-6- incorporates several key functional groups that make it an attractive building block for drug discovery. The bromomethyl moiety at the 2-position provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse pharmacophores. Meanwhile, the presence of a difluoromethyl group at the 5-position enhances the metabolic stability and lipophilicity of derived compounds, which are critical factors in optimizing pharmacokinetic profiles.

In recent years, this compound has been extensively explored in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which play a pivotal role in cancer therapy. The core is a well-known scaffold in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The combination of these features makes 2-(Bromomethyl)-5-()-3-hydroxy-6- an ideal candidate for further derivatization to develop potent and selective inhibitors.

One of the most compelling aspects of this compound is its utility in generating libraries of diverse compounds for high-throughput screening (HTS). Researchers have leveraged its reactive bromomethyl group to introduce various substituents, including amines, alcohols, and heterocycles, thereby creating a wide spectrum of derivatives with distinct biological activities. Such libraries have been instrumental in identifying novel leads for therapeutic intervention against various diseases.

The difluoromethyl group in the molecule not only improves physicochemical properties but also confers metabolic stability by resisting oxidative degradation. This feature is particularly advantageous in drug development, as it ensures that the lead compounds exhibit longer half-lives and enhanced bioavailability. Furthermore, the hydroxyl group at the 3-position provides another site for chemical modification, allowing for further functionalization and optimization.

Recent studies have highlighted the potential of 2-(Bromomethyl)-5-()-3-hydroxy-6- in developing antiviral agents. The pyridine core is known to interact with viral proteases and polymerases, making it a promising scaffold for inhibiting viral replication. By incorporating this compound into drug design strategies, researchers have been able to generate potent inhibitors that target specific viral enzymes, offering new avenues for antiviral therapy.

The synthesis of 2-(Bromomethyl)-5-()-3-hydroxy-6- involves multi-step organic transformations that highlight its synthetic accessibility. The process typically begins with the functionalization of a pyridine precursor, followed by selective halogenation and protection-deprotection steps to introduce the desired substituents. The use of modern synthetic methodologies ensures high yields and purity, making it suitable for industrial-scale production.

In conclusion, 2-() -5-() -3-hydroxy -6 -i odopy rid ine (CAS No. 1805197 -81 -2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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